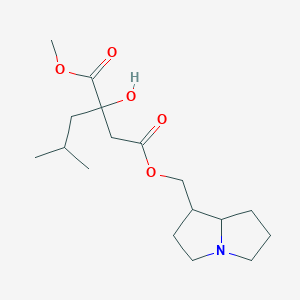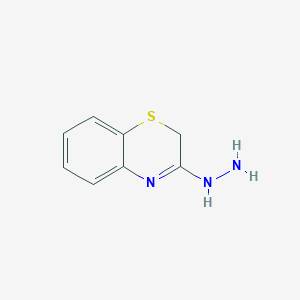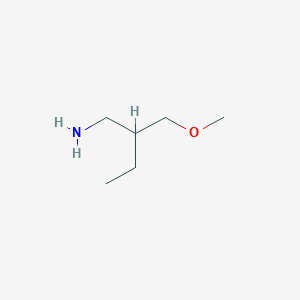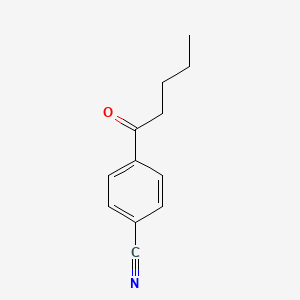
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-méthylpipéridin-3-yl)oxolane-3-carboxamide est un composé de formule moléculaire C11H20N2O2 et de masse moléculaire 212,29 g/mol . Ce composé fait partie de la famille des dérivés de la pipéridine, qui sont connus pour leurs rôles importants dans l'industrie pharmaceutique en raison de leurs activités biologiques diverses .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(4-méthylpipéridin-3-yl)oxolane-3-carboxamide implique généralement la réaction de la 4-méthylpipéridine avec l'acide oxolane-3-carboxylique dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un agent de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d'une base telle que la triéthylamine pour faciliter la formation de la liaison amide .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale impliquerait d'adapter les méthodes de synthèse en laboratoire, en s'assurant que les conditions réactionnelles sont optimisées pour une production à grande échelle. Cela comprend le maintien de la température, de la pression et du temps de réaction appropriés pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La N-(4-méthylpipéridin-3-yl)oxolane-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, l'hydroxyde, le cyanure).
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther sec.
Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur comme le chlorure de fer(III) (FeCl3).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, la réduction peut donner des alcools ou des amines, et la substitution peut donner des dérivés halogénés.
Applications de la recherche scientifique
La N-(4-méthylpipéridin-3-yl)oxolane-3-carboxamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de la N-(4-méthylpipéridin-3-yl)oxolane-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans divers processus biologiques. Les voies exactes et les cibles moléculaires impliquées sont encore à l'étude, mais la structure du composé suggère qu'il peut interagir avec les récepteurs des neurotransmetteurs ou les enzymes impliquées dans les voies métaboliques .
Applications De Recherche Scientifique
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-méthylpipéridin-3-yl)oxolane-2-carboxamide
- N-(4-méthylpipéridin-3-yl)oxolane-4-carboxamide
- N-(4-méthylpipéridin-3-yl)tétrahydrofurane-3-carboxamide
Unicité
La N-(4-méthylpipéridin-3-yl)oxolane-3-carboxamide est unique en raison de ses caractéristiques structurales spécifiques, qui comprennent le cycle oxolane et la partie pipéridine. Ces caractéristiques contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines .
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-8-2-4-12-6-10(8)13-11(14)9-3-5-15-7-9/h8-10,12H,2-7H2,1H3,(H,13,14) |
Clé InChI |
PHDGMIUJJSXDIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCC1NC(=O)C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12107686.png)




